4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine
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Overview
Description
4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine is a useful research compound. Its molecular formula is C17H16ClN3 and its molecular weight is 297.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound 4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine and related derivatives have been synthesized and characterized in various studies. For instance, research by Kariuki et al. (2021) focused on the synthesis of isostructural compounds with similar chemical frameworks, detailing the high yields of such syntheses and the structural determination through single-crystal diffraction, highlighting the planarity and molecular orientations within the crystal structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Docking and Biological Activity
A significant application of this compound is in the field of drug discovery, where molecular docking studies are conducted to understand its potential as a therapeutic agent. Katariya et al. (2021) conducted a study on novel heterocyclic compounds incorporating this compound for their anticancer and antimicrobial properties. Their findings revealed the high potency of certain compounds against cancer cell lines and pathogenic strains, underscoring the compound's relevance in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Spectroscopic Analysis and Chemical Properties
Viji et al. (2020) analyzed a bioactive molecule structurally related to this compound using quantum chemical methods and vibrational spectral techniques. Their study extended to antimicrobial activity, providing insights into the compound's biological functions and its interaction with different proteins, which is crucial for developing pharmaceutical applications (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Antimicrobial and Anticancer Agents
Hafez et al. (2016) synthesized novel pyrazole derivatives, including structures related to this compound, exhibiting significant antimicrobial and anticancer activity. Their work emphasizes the compound's potential as a foundation for developing new therapeutic agents, with some compounds showing higher activity than standard drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other pyrazole derivatives, it might interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Pyrazole derivatives have been found to interact with various biochemical pathways, depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its molecular weight (216.663) suggests it could be absorbed in the body. Factors such as solubility, stability, and the presence of functional groups can significantly influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target information, it’s difficult to predict the exact cellular and molecular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s challenging to predict how these factors would affect its activity .
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-(2-methylphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3/c1-11-5-3-4-6-15(11)21-17(19)16(12(2)20-21)13-7-9-14(18)10-8-13/h3-10H,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQYRSZZWQQOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.